molecular formula C12H15N3O2 B128864 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one CAS No. 95885-13-5

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

Cat. No. B128864
CAS RN: 95885-13-5
M. Wt: 233.27 g/mol
InChI Key: STUGRPIYVZOYAH-UHFFFAOYSA-N
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Description

The compound 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. The synthesis of such compounds is of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one was achieved through a multi-step process involving Williamson synthesis, reductive amination, amine formylation, and cyclization. Starting materials included phenol, chloroacetonitrile, ethyl chloroformate, ethyl propionate, and hydrazine hydrate. The reaction conditions were optimized to improve the yield and purity of the final product .

Molecular Structure Analysis

Although the specific molecular structure analysis of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one is not detailed in the provided papers, similar compounds within the 1,2,4-triazole family have been characterized using various spectroscopic techniques. For instance, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was performed, and the compound was found to crystallize in the triclinic space group with specific unit cell parameters . These techniques could be applied to the compound to deduce its molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives typically include cyclization steps that form the triazole ring. The reactivity of these compounds can be further explored through their ability to undergo various chemical transformations, which can be used to synthesize a wide array of derivatives with different substituents and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be quite diverse. For example, the synthesized compounds in one study were analyzed for their in vitro antioxidant activities, which were compared to standard antioxidants. The lipophilicity of these compounds was investigated using HPLC, and their thermal degradation kinetics were studied using methods like Coats–Redfern and Horowitz–Metzger . These methods could be applied to 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one to determine its properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one has been synthesized through a process involving Williamson synthesis, reductive amination, amine formylation, and cyclization, starting from components like phenol, chloroacetonitrile, and hydrazine hydrate (Dongyue Xin, 2003).

Applications in Metal Complexes

  • The compound has been utilized in the synthesis of Cu(II), Ni(II), and Fe(II) complexes. These complexes were characterized by various analytical techniques, including IR, UV-Vis, and NMR spectroscopy. Their geometrical structures were elucidated using magnetic and spectral data, and ab-initio calculations provided complementary structural information (K. Sancak et al., 2007).

Antimicrobial Applications

  • Novel derivatives of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited significant effectiveness against various test microorganisms (H. Bektaş et al., 2007).

Luminescent and Nonlinear Optical Properties

  • The compound's photophysical properties, including luminescence and non-linear optical properties, have been investigated. Theoretical calculations suggested its potential use in photophysical applications due to its high first static hyperpolarizability compared to urea (M. Nadeem et al., 2017).

Crystal Structure Analysis

  • Studies on the crystal structure of related triazole compounds have provided insights into molecular and crystal arrangements, hydrogen bonding patterns, and tautomeric forms, contributing to a deeper understanding of the structural aspects of these compounds (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Anticancer Evaluation

  • Some derivatives of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one have been synthesized and tested for their anticancer activity. The evaluation against various cancer cell lines demonstrated promising results for certain compounds (O. Bekircan et al., 2008).

properties

IUPAC Name

3-ethyl-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-11-13-14-12(16)15(11)8-9-17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUGRPIYVZOYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)N1CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275620
Record name 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

CAS RN

95885-13-5
Record name 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
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Record name 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
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Record name 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
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Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (88.4 g., 1.576 mole) in 10 liters of water is stirred and heated to 95° C.; then 1-propionyl-4-(2-phenoxyethyl)-semicarbazide (396.1 g., 1.576 mole) added and the mixture stirred at 95°-96° C. for a 40 min. period. Insolubles are collected and the filtrate stirred in an ice bath as 145 ml. (1.74 mole) of 37% hydrochloric acid is added. Stirring is continued with cooling to provide a white solid which is collected, rinsed with water and air dried to provide 233.5 g., (63.5% yield) of 5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one, m.p. 136°-139° C.
Quantity
88.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
396.1 g
Type
reactant
Reaction Step Two
Quantity
1.74 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
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